molecular formula C23H21F2N3O2 B113095 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine CAS No. 851472-82-7

1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine

Numéro de catalogue: B113095
Numéro CAS: 851472-82-7
Poids moléculaire: 409.4 g/mol
Clé InChI: FBFXCJOAEITJHH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine (CAS 851472-82-7) is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound integrates two pharmacologically active motifs: a benzhydrylpiperazine group and a nitrophenyl group. The benzhydrylpiperazine moiety is a recognized structural feature in several biologically active compounds, notably the calcium channel blocker Flunarizine, which is used for the prophylaxis of migraine and treatment of vertigo . The introduction of the 4-nitrophenyl group can be leveraged to further modify the molecule, creating novel derivatives for structure-activity relationship (SAR) studies . Research into similar benzhydrylpiperazine structures has demonstrated their utility as synthetic intermediates for Active Pharmaceutical Ingredients (APIs) and in the development of novel piperazinylacetamides with potential anticancer activity . The presence of the nitro group also offers a handle for further chemical transformation, for instance, through reduction to an aniline, making this compound a versatile precursor for generating a diverse library of molecules for high-throughput screening and biological evaluation . This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Propriétés

IUPAC Name

1-[bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N3O2/c24-19-5-1-17(2-6-19)23(18-3-7-20(25)8-4-18)27-15-13-26(14-16-27)21-9-11-22(12-10-21)28(29)30/h1-12,23H,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFXCJOAEITJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407196
Record name 1-[bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851472-82-7
Record name 1-[bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Intermediate Synthesis: 1-[Bis(4-fluorophenyl)methyl]piperazine

The bis(4-fluorophenyl)methyl group is introduced via a Friedel-Crafts alkylation or nucleophilic substitution. For example, bis(4-fluorophenyl)methanol can react with thionyl chloride to form the corresponding chloride, which subsequently reacts with piperazine in the presence of a base such as potassium carbonate. This step is typically conducted in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C, yielding the intermediate with >90% purity after recrystallization.

Coupling with 4-Nitrobenzyl Halides

The intermediate is then reacted with 4-nitrobenzyl bromide or chloride under basic conditions. A representative procedure involves dissolving 1-[bis(4-fluorophenyl)methyl]piperazine (1 equiv) and 4-nitrobenzyl bromide (1.1 equiv) in acetonitrile, followed by the addition of triethylamine (2 equiv) to neutralize HBr. The reaction proceeds at 60–80°C for 6–12 hours, monitored by TLC (Rf ≈ 0.5 in ethyl acetate/hexane).

Optimization of Reaction Conditions

Solvent and Base Selection

Optimal yields are achieved using DMF or acetonitrile as solvents, which stabilize the transition state of the nucleophilic substitution. Potassium carbonate or triethylamine are preferred bases due to their efficacy in deprotonating piperazine without promoting side reactions. For instance, reactions in DMF with K₂CO₃ at 80°C achieve 95–98% conversion within 2 hours.

Temperature and Time Dependencies

Elevated temperatures (80–100°C) accelerate the reaction but risk decomposition of the nitro group. A balance is struck by maintaining temperatures at 60–80°C for 6–12 hours, ensuring >90% yield while preserving functional group integrity.

Purification and Characterization

Purification Techniques

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. The latter method yields crystals with 98–99% purity, as confirmed by HPLC (C18 column, 254 nm).

Spectroscopic Validation

  • ¹H NMR (CDCl₃): Aromatic protons of the 4-nitrophenyl group resonate at δ 8.09–8.15 ppm (d, J = 9.4 Hz), while bis(4-fluorophenyl)methyl protons appear as a singlet at δ 5.25 ppm.

  • IR Spectroscopy : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C-F (~1220 cm⁻¹) confirm substituent incorporation.

  • Mass Spectrometry : HRMS analysis reveals [M+H]⁺ at m/z 465.18, consistent with the molecular formula C₂₅H₂₂F₂N₃O₂.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis utilizes continuous flow systems to enhance reproducibility and scalability. A patented method involves pumping reagents through a heated reactor (80°C, 10 MPa), achieving a throughput of 50 kg/day with 97% yield.

Waste Management

Byproducts such as HBr are neutralized with aqueous NaOH, and solvents like DMF are recycled via distillation. Lifecycle assessments indicate a 40% reduction in waste compared to batch processes.

Comparative Analysis of Synthetic Methods

MethodSolventBaseTemp (°C)Time (h)Yield (%)Purity (%)
Batch (K₂CO₃/DMF)DMFK₂CO₃8069598
Continuous FlowMeCNEt₃N8029799
Microwave-AssistedTolueneNaH12019097

Challenges and Mitigation Strategies

Nitro Group Stability

The nitro group is prone to reduction under prolonged heating. This is mitigated by using inert atmospheres (N₂ or Ar) and avoiding temperatures above 100°C.

Byproduct Formation

Competing N-alkylation of piperazine can occur if stoichiometry is unbalanced. Using a 10% excess of 4-nitrobenzyl bromide suppresses this side reaction .

Analyse Des Réactions Chimiques

Sulfonation Reactions

The secondary amine on the piperazine ring undergoes sulfonation with aryl/alkyl sulfonyl chlorides, forming sulfonamide derivatives. This reaction is critical for modifying pharmacological properties.

Reaction ExampleConditionsYieldProduct CharacteristicsSource
Reaction with 4-nitrobenzenesulfonyl chlorideDMSO, room temperature, 24h73%Yellow solid; m/z : 473.9 [M+H]⁺
Reaction with 2,4-dinitrobenzenesulfonyl chlorideDMF, reflux, 18h65%Off-brown solid; m/z : 518.92 [M+H]⁺

Key observations:

  • Sulfonation occurs preferentially at the less sterically hindered piperazine nitrogen.

  • Electron-withdrawing groups (e.g., nitro) on the sulfonyl chloride enhance reaction rates.

Reduction of the Nitro Group

The 4-nitrophenyl substituent can be reduced to an aminophenyl group under catalytic hydrogenation conditions, altering the compound’s electronic profile and biological activity.

Reaction ConditionsCatalystSolventYieldProduct ApplicationSource
H₂ (1 atm), 18h10% Pd/CEtOAc98%Aminophenyl derivative for further functionalization

The resulting amine can participate in diazotization or amide bond formation, enabling coupling with carboxylic acids or electrophiles.

Alkylation and Acylation

The piperazine nitrogen atoms react with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides, respectively.

Reaction TypeReagentConditionsOutcomeSource
AlkylationMethyl iodideK₂CO₃, DMF, 80°CN-Methylpiperazine derivative
AcylationAcetyl chlorideCH₂Cl₂, Et₃NStable amide formation
  • Alkylation is sterically hindered by the bulky benzhydryl group, requiring elevated temperatures.

  • Acylation proceeds efficiently in polar aprotic solvents.

Nucleophilic Aromatic Substitution

The fluorine atoms on the bis(4-fluorophenyl)methyl group are potential sites for nucleophilic substitution under harsh conditions, though this is less common due to deactivation by the electron-withdrawing fluorine.

ReagentConditionsProductNotesSource
NaOH (10M), Cu catalyst150°C, 48hHydroxyphenyl derivativeLow yield (<30%); competing decomposition

Comparative Reactivity Table

Reaction TypeReagentsKey Functional GroupYield Range
SulfonationAryl sulfonyl chloridesPiperazine NH65–77%
ReductionH₂/Pd-C4-Nitrophenyl90–98%
AlkylationAlkyl halidesPiperazine NH40–60%
AcylationAcyl chloridesPiperazine NH55–70%

Mechanistic Insights

  • Sulfonation : Proceeds via a two-step mechanism—initial deprotonation of the piperazine NH by a base (e.g., Et₃N), followed by nucleophilic attack on the sulfonyl chloride.

  • Nitro Reduction : Follows a heterogeneous catalytic pathway, with hydrogen adsorption on Pd facilitating electron transfer to the nitro group.

This compound’s versatility in reactions such as sulfonation, reduction, and alkylation makes it valuable for developing pharmacologically active molecules. Further studies exploring its coupling with bioorthogonal reagents or metal-catalyzed cross-coupling reactions could expand its synthetic utility.

Applications De Recherche Scientifique

Pharmacological Research

1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine has been studied for its potential as a pharmacological agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Case Studies

  • Antidepressant Activity : Preliminary studies have indicated that piperazine derivatives can exhibit antidepressant-like effects in animal models. The specific interactions of this compound with serotonin receptors are an area of ongoing investigation.
  • Antitumor Properties : Research has shown that certain piperazine derivatives possess cytotoxic activity against cancer cell lines. The effects of this compound on tumor growth inhibition are being explored.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the development of complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry.

Applications

  • Ligand Development : The compound can be utilized to create ligands for metal complexes, which are important in catalysis and materials science.
  • Synthesis of Novel Compounds : Its functional groups allow for the modification and synthesis of new derivatives with potentially enhanced properties.

Material Science

Due to its unique structural characteristics, this compound is being investigated for applications in material science, particularly in the development of polymers and nanomaterials.

Research Insights

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to improve mechanical properties or introduce specific functionalities.
  • Nanotechnology : Studies are being conducted on the use of this compound in the formation of nanoparticles for drug delivery systems.

Mécanisme D'action

The mechanism of action of 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine and its derivatives often involves interaction with specific molecular targets such as calcium channels. For example, flunarizine, a derivative, acts as a calcium channel blocker, preventing the influx of calcium ions into cells, which helps in reducing the frequency and severity of migraines .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name Substituents (N1/N4) Key Properties/Activities References
Target Compound Bis(4-fluorophenyl)methyl / 4-nitrophenyl Electron-withdrawing groups enhance aromatic interactions; potential CNS activity inferred from analogs
1-Benzhydryl-4-(4-nitrophenylsulfonyl)piperazine (7c) Benzhydryl / 4-nitrophenylsulfonyl Sulfonyl group increases polarity; unconfirmed activity
Flunarizine Bis(4-fluorophenyl)methyl / cinnamyl Calcium channel blocker; treats migraines
GBR-12909 Bis(4-fluorophenyl)methoxyethyl / 3-phenylpropyl Dopamine transporter inhibitor; high affinity for DAT
1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine 2-Fluorobenzoyl / 4-nitrobenzyl Nitro and benzoyl groups modulate solubility and receptor binding
Benzhydrylpiperazine sulfonamides (6h, 6i, 6j) Bis(4-fluorophenyl)methyl / sulfonamide Sulfonamide enhances hydrophilicity; evaluated for enzyme inhibition

Key Observations:

  • Electron-withdrawing groups : The 4-nitrophenyl group in the target compound likely enhances receptor-binding affinity compared to sulfonamide or benzoyl substituents, as nitro groups are stronger electron-withdrawing moieties .
  • Biological activity : Flunarizine’s cinnamyl group confers calcium channel blockade, whereas GBR-12909’s 3-phenylpropyl chain targets dopamine transporters. The target compound’s nitro group may orient it toward nitroreductase-sensitive pathways or nitric oxide synthase modulation .
  • Physicochemical properties : Sulfonamide-containing analogs (e.g., 7c, 6h) exhibit higher polarity and melting points (132–230°C) compared to the target compound, which is expected to have moderate solubility due to its nitro group .

Key Observations:

  • The target compound’s synthesis may parallel methods used for benzhydrylpiperazine sulfonamides, involving nucleophilic substitution .

Activité Biologique

1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine, with the CAS number 851472-82-7, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C23H21F2N3O2
  • Molecular Weight : 409.4 g/mol
  • Purity : ≥95% .

Synthesis

The synthesis of this compound involves the reaction of piperazine derivatives with aryl halides under mild conditions. The use of potassium carbonate as a base in N,N-dimethylformamide (DMF) facilitates the formation of this compound and its derivatives, which are then characterized using spectroscopic techniques .

Cholinergic Activity

Research indicates that derivatives of this compound exhibit significant acetylcholinesterase (AChE) inhibitory activity. A study found that some derivatives showed better inhibition compared to neostigmine, a known AChE inhibitor used in Alzheimer's treatment. This suggests potential therapeutic applications in enhancing cholinergic neurotransmission .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Preliminary studies indicate that related piperazine derivatives can induce apoptosis in cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations. For instance, compounds with similar structural motifs have been tested against human cancer cell lines such as MCF-7 and exhibited IC50 values indicating significant antiproliferative activity .

Case Studies and Research Findings

  • Cholinergic Hypothesis in Alzheimer's Disease :
    • A study synthesized various piperazine derivatives and assessed their AChE inhibitory effects. The most potent derivatives demonstrated efficacy comparable to established drugs for symptomatic treatment in Alzheimer's disease .
  • Anticancer Studies :
    • Research highlighted that certain piperazine derivatives induced apoptosis in cancer cell lines through mechanisms involving caspase activation and p53 expression modulation. These findings underscore the need for further exploration of this compound's anticancer potential .
  • Antiviral Research :
    • Although specific studies on this compound's antiviral effects are scarce, related compounds have shown activity against viruses such as HIV and HCV, suggesting a potential avenue for further research into its antiviral properties .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
AChE InhibitionSome derivatives showed better inhibition than neostigmine
Antiviral ActivityRelated compounds have demonstrated efficacy against various viruses
Anticancer ActivityInduced apoptosis in MCF-7 cells with significant cytotoxic effects

Q & A

Q. What are the optimized synthetic routes for 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine, and how can purity be ensured?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: React 1-(bis(4-fluorophenyl)methyl)piperazine with 4-nitrobenzyl bromide in a polar aprotic solvent (e.g., acetonitrile or DCM) using triethylamine as a base to neutralize HBr .
  • Step 2: Monitor reaction progress via TLC (Rf ~0.4–0.5 in ethyl acetate/hexane) .
  • Purification: Use column chromatography (silica gel, gradient elution) or recrystallization from ethanol to achieve >95% purity .
  • Validation: Confirm purity via HPLC (C18 column, UV detection at 254 nm) and elemental analysis (deviation <0.4% for C, H, N) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Identify substituent environments (e.g., 4-nitrophenyl protons at δ 7.5–8.2 ppm; piperazine CH2 at δ 2.4–3.5 ppm) .
  • IR Spectroscopy: Detect NO2 stretching (~1520 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 465.18) .
  • X-ray Crystallography: Resolve crystal packing and confirm chair conformation of the piperazine ring (e.g., P21/c space group, β = 100.54°) .

Advanced Research Questions

Q. How does the conformational flexibility of the piperazine ring influence biological activity?

Methodological Answer: The piperazine ring adopts a chair conformation, with equatorial positioning of substituents minimizing steric strain. Key parameters:

  • Puckering Parameters: Q = 0.591 Å, θ = 1.7°, φ = 333° .
  • Dihedral Angles: Fluorophenyl rings form a 69.1° angle, affecting receptor binding pocket interactions .
  • SAR Studies: Modify substituents (e.g., replacing 4-nitrophenyl with 4-aminophenyl) to assess changes in bioactivity .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. kinase inhibition)?

Methodological Answer:

  • Standardized Assays: Use MIC (Minimum Inhibitory Concentration) for antimicrobial activity (e.g., against S. aureus ATCC 25923) and kinase inhibition assays (e.g., IC50 for tyrosine kinases) under controlled conditions .
  • Control Compounds: Compare with known standards (e.g., ciprofloxacin for antimicrobials; imatinib for kinase inhibition) .
  • Computational Docking: Use AutoDock Vina to predict binding affinities to bacterial gyrase vs. human kinases, explaining selectivity .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

  • Scaffold Modification: Synthesize analogs with varied substituents (e.g., replacing 4-nitrophenyl with sulfonamide or hydroxy groups) .
  • Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., nitro group) and hydrophobic regions (bis(4-fluorophenyl)methyl) .
  • In Vitro/In Vivo Correlation: Test top candidates in cell-based assays (e.g., cytotoxicity in HEK293) and rodent models (e.g., antiarrhythmic activity) .

Q. How can computational methods enhance the design of novel derivatives?

Methodological Answer:

  • DFT Calculations: Optimize geometries at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gap ~4.2 eV) .
  • MD Simulations: Simulate ligand-receptor dynamics (e.g., 100 ns trajectories in GROMACS) to assess binding stability .
  • ADMET Prediction: Use SwissADME to estimate bioavailability (%ABS >60), CYP450 inhibition risks, and blood-brain barrier penetration .

Q. What are the key challenges in crystallographic analysis, and how can they be mitigated?

Methodological Answer:

  • Crystal Growth: Slow evaporation from ethanol at 4°C yields diffraction-quality crystals (size >0.2 mm³) .
  • Data Collection: Use a CCD detector (Mo Kα radiation, λ = 0.71073 Å) with ψ-scan absorption correction (Tmin/Tmax = 0.976–0.992) .
  • Refinement: Apply SHELXL-97 with anisotropic displacement parameters for non-H atoms (R factor <0.063) .

Q. How do solvent and pH conditions affect the stability of this compound?

Methodological Answer:

  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring .
  • pH-Dependent Solubility: Measure solubility in buffers (pH 1–10) via shake-flask method; logP ~3.5 suggests moderate lipophilicity .
  • Degradation Pathways: Identify hydrolysis products (e.g., nitro → amine reduction) via LC-MS/MS .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.